3-chloro-5-ethyl-1H-1,2,4-triazole
Overview
Description
3-chloro-5-ethyl-1H-1,2,4-triazole is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a chlorine atom at the 3rd position and an ethyl group at the 5th position on the triazole ring. It is known for its diverse applications in various fields, including agriculture, pharmaceuticals, and materials science .
Mechanism of Action
Target of Action
1,2,4-Triazoles are known to interact with a variety of biological targets. For instance, some triazole derivatives have been found to inhibit certain kinases . .
Mode of Action
The mode of action of 1,2,4-triazoles can vary greatly depending on their specific chemical structure. Some triazole derivatives have been found to mediate hydrophobic interactions with certain proteins
Preparation Methods
Synthetic Routes and Reaction Conditions
3-chloro-5-ethyl-1H-1,2,4-triazole can be synthesized through several methods:
Chlorination of 1,2,4-triazole: This method involves the reaction of 1,2,4-triazole with thionyl chloride in the presence of a solvent like chloroform or dichloromethane.
Cyclization of hydrazine derivatives: Another approach involves the cyclization of hydrazine derivatives with ethyl chloroformate, followed by chlorination using phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination and alkylation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
3-chloro-5-ethyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 3rd position can be substituted with other nucleophiles, such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization Reactions: It can participate in cyclization reactions to form fused heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium azide, potassium thiocyanate, or primary amines in solvents such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution Products: Depending on the nucleophile, products can include 3-amino-5-ethyl-1H-1,2,4-triazole, 3-thio-5-ethyl-1H-1,2,4-triazole, etc.
Oxidation Products: Oxidized derivatives such as 3-chloro-5-ethyl-1,2,4-triazole oxides.
Reduction Products: Reduced derivatives like 3-chloro-5-ethyl-1,2,4-triazole amines.
Scientific Research Applications
3-chloro-5-ethyl-1H-1,2,4-triazole has a wide range of applications in scientific research:
Comparison with Similar Compounds
3-chloro-5-ethyl-1H-1,2,4-triazole can be compared with other similar compounds, such as:
3-chloro-1H-1,2,4-triazole: Lacks the ethyl group at the 5th position, which can affect its reactivity and biological activity.
5-ethyl-1H-1,2,4-triazole: Lacks the chlorine atom at the 3rd position, leading to different chemical properties and applications.
3,5-dichloro-1H-1,2,4-triazole: Contains an additional chlorine atom, which can enhance its reactivity in substitution reactions.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
3-chloro-5-ethyl-1H-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClN3/c1-2-3-6-4(5)8-7-3/h2H2,1H3,(H,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBDSCDHVGFJOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NN1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39908-97-9 | |
Record name | 3-chloro-5-ethyl-1H-1,2,4-triazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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